molecular formula C22H18ClFN4O3S B14927858 N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B14927858
M. Wt: 472.9 g/mol
InChI Key: DCEWGUDAEMNNEZ-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazole ring, a naphthylsulfonyl group, and a chlorofluorobenzyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl chloride.

    Attachment of the Naphthylsulfonyl Group: The naphthylsulfonyl group is attached through sulfonylation reactions using naphthylsulfonyl chloride and suitable base catalysts.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorofluorobenzyl and naphthylsulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and naphthylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The chlorofluorobenzyl moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(2-Chlorobenzyl)-1H-1,2,4-Triazol-3-Yl]-3-(2-Naphthylsulfonyl)Propanamide
  • N~1~-[1-(2-Fluorobenzyl)-1H-1,2,4-Triazol-3-Yl]-3-(2-Naphthylsulfonyl)Propanamide
  • N~1~-[1-(2-Bromobenzyl)-1H-1,2,4-Triazol-3-Yl]-3-(2-Naphthylsulfonyl)Propanamide

Uniqueness

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the presence of both chlorine and fluorine atoms in the benzyl group, which may confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H18ClFN4O3S

Molecular Weight

472.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C22H18ClFN4O3S/c23-19-6-3-7-20(24)18(19)13-28-14-25-22(27-28)26-21(29)10-11-32(30,31)17-9-8-15-4-1-2-5-16(15)12-17/h1-9,12,14H,10-11,13H2,(H,26,27,29)

InChI Key

DCEWGUDAEMNNEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NN(C=N3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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